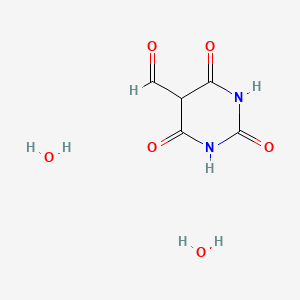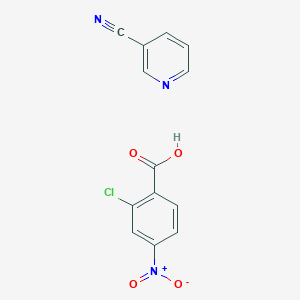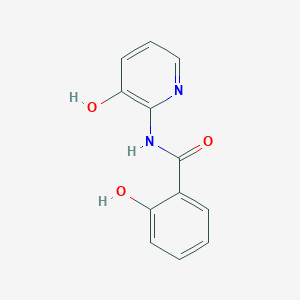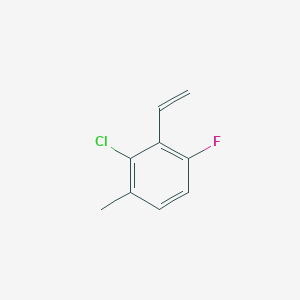![molecular formula C17H12FN3 B14226260 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- CAS No. 824968-66-3](/img/structure/B14226260.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is typically carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-.
化学反应分析
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorophenyl group with other nucleophiles .
科学研究应用
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its good fluorescence emission properties.
Industry: Utilized in the development of dyes, chemical additives, and antioxidants.
作用机制
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some similar compounds include:
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazolo structure and have been studied for their biological activities.
1H-Pyrazolo[4,3-g]isoquinoline derivatives: These compounds have similar structural features and are investigated for their potential as kinase inhibitors.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
824968-66-3 |
|---|---|
分子式 |
C17H12FN3 |
分子量 |
277.29 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-5-3-2-4-13(14)16(19-15)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,20,21) |
InChI 键 |
ZOBBOSFYLVZYLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)

![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)


![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
